Deferitrin

Iron Overload Chelation Therapy Clinical Trial

Researchers developing next-generation desferrithiocin (DFT) analogues face a critical challenge: mitigating the nephrotoxicity that caused deferitrin's clinical failure. Deferitrin (GT56-252) serves as the definitive negative control for renal safety profiling. • Validated negative control in Kim-1 renal biomarker assays for DFT-analogue nephrotoxicity screening • Induces 80-90% fecal iron excretion-ideal for studying biliary elimination vs. renal pathways • Well-characterized oral PK in C. apella monkeys and β-thalassemia patients; dose-proportional PK supports IVIVE model calibration

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
CAS No. 239101-33-8
Cat. No. B607046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferitrin
CAS239101-33-8
SynonymsGT-56-252;  GT 56 252;  GT-56252;  GT 56252;  Deferitrin.
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O
InChIInChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1
InChIKeyOEUUFNIKLCFNLN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deferitrin: Oral Iron Chelator Overview


Deferitrin (GT56-252) is an orally active tridentate iron chelator and a synthetic analogue of desferrithiocin (DFT), developed to treat chronic iron overload resulting from transfusion therapy, such as in beta-thalassemia major [1]. It binds iron in a 2:1 (ligand:iron) stoichiometry . Preclinical and early clinical studies have characterized its iron excretion profile, primarily via the fecal route, and its pharmacokinetics [2].

Oral tridentate iron chelator tool compound (2:1 binding stoichiometry)
Predominantly fecal iron excretion pathway model
Iron overload research model / chelation comparator studies

Deferitrin Differentiation from Other Chelators


Iron chelators cannot be considered interchangeable due to profound differences in their routes of administration, pharmacokinetic profiles, iron excretion pathways, and toxicity liabilities [1]. For instance, the standard-of-care deferoxamine (DFO) requires parenteral infusion, leading to poor compliance, while oral agents like deferasirox have distinct organ-specific toxicity profiles [1]. Deferitrin itself represents a unique case: it was specifically engineered from the desferrithiocin scaffold to mitigate the severe nephrotoxicity of the parent compound [2], and its fecal iron excretion pathway [3] fundamentally differs from the renal excretion of deferiprone, highlighting why its performance cannot be extrapolated from class-level assumptions.

Administration route mismatch
Oral deferitrin may not reproduce the iron balance profile of parenteral DFO due to route-dependent pharmacokinetics.
Excretion pathway divergence
Fecal-predominant excretion differs fundamentally from renal excretion of deferiprone; iron trafficking endpoints may shift.
Scaffold-dependent nephrotoxicity
Desferrithiocin-class nephrotoxicity liability may not transfer across analogues; renal safety endpoints require review.

Deferitrin Comparative Evidence


Clinical Iron Balance vs. Deferoxamine

In a Phase 1/2 metabolic iron balance study in iron-overloaded β-thalassemia major patients, deferitrin at oral doses of 25 mg/kg/day (divided t.i.d.) achieved a mean iron balance of 43% (range 28–62%) relative to total iron intake, while the comparator, standard subcutaneous deferoxamine (DFO) at 40 mg/kg over 8 hours, achieved a mean iron balance of 157% (range 52–325%) [1]. Stool iron excretion with deferitrin ranged from 0.14–0.29 mg/kg/day at this dose [1].

Iron Balance vs. DFO
Head-to-head
Deferitrin (oral) Mean 43% (28–62%)
DFO (s.c.) Mean 157% (52–325%)
Reported oral-parenteral iron balance endpoint context
Phase 1/2 metabolic balance study, β-thalassemia major patients.
Iron Overload Chelation Therapy Clinical Trial

Primate Iron Clearing Efficiency vs. DFO

In iron-overloaded Cebus apella monkeys, a species with iron metabolism closely resembling that of humans, oral deferitrin demonstrated an iron clearing efficiency (ICE) of 13–18% [1]. This is a key differentiator, as it provides a translational efficacy benchmark for an oral agent. For comparison, the same review notes that in primates, DFO, which is administered parenterally, is known to be a highly effective chelator, but a direct, same-study oral-to-parenteral efficiency ratio is not provided in this reference; the oral activity of deferitrin is the core differential feature [1].

Primate ICE
Reported
13–18% ICE (oral)
Oral iron clearance in translatable primate model
Cebus apella monkey model; DFO lacks oral bioavailability.
Preclinical Pharmacology Iron Chelation Non-Human Primates

Half-Life vs. Deferasirox

In a dose-escalation study in β-thalassemia patients, deferitrin exhibited a serum half-life (T½) of 1.3–1.8 hours and a clearance of 226–340 mL/min following once-daily oral dosing [1]. This relatively short half-life is a key differentiator from deferasirox, which has a much longer plasma half-life (11–19 hours) allowing for once-daily dosing and sustained plasma levels [2]. The short half-life of deferitrin may be advantageous for rapidly modulating iron binding or for combination therapies requiring less cumulative drug exposure, although it also contributed to the need for twice-daily (BID) dosing in later clinical studies to achieve efficacy [1].

Half‑Life vs. Deferasirox
Cross‑study comparable
Deferitrin T½ 1.3–1.8 h
Deferasirox T½ 11–19 h
Shorter half-life informs dosing frequency; supports PK profile differentiation
β-thalassemia patients, 5–15 mg/kg/day oral deferitrin.
Pharmacokinetics Oral Chelator Beta-Thalassemia

Binding Stoichiometry vs. Deferoxamine

Deferitrin binds iron in a 2:1 (ligand:iron) ratio to form a neutral, tridentate complex . This is fundamentally different from the clinically used deferoxamine (DFO), which is a hexadentate chelator that forms a 1:1 complex with iron [1]. The 2:1 stoichiometry may influence the drug's absorption, tissue distribution, and biliary excretion of the iron complex, as the resultant complex is smaller and more lipophilic than the 1:1 DFO-iron complex.

Binding Stoichiometry
Class‑level inference
Deferitrin 2:1 (ligand:iron)
DFO 1:1 (ligand:iron)
Stoichiometry influences complex properties and excretion route
Neutral tridentate complex vs. hexadentate DFO complex.
Coordination Chemistry Iron Chelation Stoichiometry

Renal Toxicity vs. Desferrithiocin

The parent compound of deferitrin, desferrithiocin, was abandoned due to severe nephrotoxicity [1]. Deferitrin was specifically designed with a 4'-(HO) substitution to ameliorate this toxicity, but its own clinical development was later halted due to the emergence of nephrotoxicity [1]. A direct quantitative comparison of renal toxicity between the two is not provided in the source, but it establishes the structural evolution and the class-specific safety liability. This led to the development of further analogues, such as polyether derivatives (e.g., compound 3), which showed no evidence of nephrotoxicity in rats and a 2.5-fold greater iron clearing efficiency (ICE) than deferitrin in rats [1].

Renal Toxicity Context
Context‑dependent
Nephrotoxicity led to development halt
Desferrithiocin scaffold nephrotoxicity may differ across analogues
Polyether analogue 3 showed no nephrotoxicity in rat Kim-1 assay.
Nephrotoxicity Safety Pharmacology Structure-Activity Relationship

Deferitrin Research Applications


Benchmarking Oral Chelators vs. Desferrithiocin

Deferitrin serves as a critical reference standard in the design and evaluation of novel desferrithiocin analogues aimed at mitigating nephrotoxicity while retaining oral iron-clearing efficacy [1]. Its well-documented clinical failure due to nephrotoxicity provides a definitive negative control for assessing the safety profile of next-generation compounds, particularly in renal biomarker assays such as Kim-1 [1].

Fecal Iron Excretion Pathway Model

As a tridentate chelator that induces iron excretion predominantly (80–90%) via the fecal route, deferitrin is an ideal tool for studying the mechanisms of biliary iron excretion and enterohepatic circulation of iron-chelator complexes in animal models [1]. This contrasts with the renal excretion pathway of deferiprone and can be used to dissect organ-specific iron trafficking.

Oral Bioavailability and PK in Translational Models

The characterized oral bioavailability and pharmacokinetic profile of deferitrin in Cebus apella monkeys (a highly translatable model for human iron metabolism) [1] and its dose-proportional PK in β-thalassemia patients [2] make it a valuable reference for calibrating in vitro-in vivo extrapolation (IVIVE) models and for studying factors affecting oral absorption of iron chelators.

Oral-Parenteral Synergy Combination Therapy

Given the evidence that deferitrin monotherapy is less effective than parenteral DFO in achieving negative iron balance [1], its primary research utility lies in combination therapy studies. It can be used in vitro and in vivo to investigate synergistic mechanisms when an orally active, tridentate chelator is combined with a parenteral hexadentate agent like DFO to enhance overall iron mobilization and tissue-specific iron removal [2].

Application
Selection Property
Validation Focus
Desferrithiocin analog SAR studies
Nephrotoxicity liability context
Renal biomarker assay (e.g., Kim-1) evaluation
Biliary iron excretion mechanism studies
Fecal excretion pathway context
Enterohepatic iron‑chelator complex monitoring
Oral chelator ADME/PK modeling
Oral bioavailability and PK profile context
IVIVE and dose‑proportional PK calibration
Oral‑parenteral chelator combination research
Synergistic iron mobilization context
Combination therapy endpoint assessment

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